molecular formula C35H68 B14281721 Pentatriaconta-1,7-diene CAS No. 138538-53-1

Pentatriaconta-1,7-diene

Cat. No.: B14281721
CAS No.: 138538-53-1
M. Wt: 488.9 g/mol
InChI Key: YEXWSNPACHEDRB-UHFFFAOYSA-N
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Description

Pentatriaconta-1,7-diene is an organic compound with the molecular formula C35H68. It is a long-chain hydrocarbon with two double bonds located at the first and seventh carbon atoms. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentatriaconta-1,7-diene can be synthesized through various methods. One common approach involves the dehydrohalogenation of organohalides. For instance, the free radical halogenation of an alkene using N-bromosuccinimide (NBS) followed by elimination with a strong base can yield the desired diene . Another method involves the dehydration of alcohols, where the removal of water from diols can produce conjugated dienes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes These processes often utilize catalysts to enhance reaction rates and yields

Chemical Reactions Analysis

Types of Reactions

Pentatriaconta-1,7-diene undergoes various chemical reactions, including:

    Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation of the double bonds can convert the diene into a saturated hydrocarbon.

    Substitution: The compound can undergo electrophilic addition reactions, where electrophiles add to the double bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.

    Substitution: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) can be used for electrophilic addition reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated hydrocarbons or alkyl halides.

Scientific Research Applications

Pentatriaconta-1,7-diene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and stability of long-chain dienes.

    Biology: The compound can be used in studies related to lipid metabolism and membrane structure.

    Medicine: Research on this compound may provide insights into the development of new pharmaceuticals.

    Industry: It can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of pentatriaconta-1,7-diene involves its interaction with various molecular targets. The double bonds in the compound can participate in reactions such as the Diels-Alder cycloaddition, where the diene reacts with a dienophile to form a cyclic product . This reaction is facilitated by the electron-rich nature of the diene, which interacts with the electron-deficient dienophile.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.

    Isoprene: A naturally occurring diene with a similar structure to 1,3-butadiene.

    1,4-Pentadiene: A non-conjugated diene with two isolated double bonds.

Uniqueness

Pentatriaconta-1,7-diene is unique due to its long carbon chain and the specific positioning of its double bonds. This structure imparts distinct chemical and physical properties compared to shorter dienes like 1,3-butadiene and isoprene .

Properties

CAS No.

138538-53-1

Molecular Formula

C35H68

Molecular Weight

488.9 g/mol

IUPAC Name

pentatriaconta-1,7-diene

InChI

InChI=1S/C35H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,13,15H,1,4-12,14,16-35H2,2H3

InChI Key

YEXWSNPACHEDRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC=CCCCCC=C

Origin of Product

United States

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